(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol
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Overview
Description
(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol is a chiral compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxybenzylidene group and an indanol moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with (1S,2R)-2-amino-1-indanol. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene group can form hydrogen bonds with active sites, while the indanol moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol can be compared with other chiral compounds containing hydroxybenzylidene and indanol moieties.
- Similar compounds include (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-tetralol and (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-naphthol.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of bulky tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
212378-89-7 |
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Molecular Formula |
C24H31NO2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(1S,2R)-1-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C24H31NO2/c1-23(2,3)17-11-16(22(27)19(13-17)24(4,5)6)14-25-21-18-10-8-7-9-15(18)12-20(21)26/h7-11,13-14,20-21,26-27H,12H2,1-6H3/t20-,21+/m1/s1 |
InChI Key |
MMNHXVSQIRTBOZ-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2[C@@H](CC3=CC=CC=C23)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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